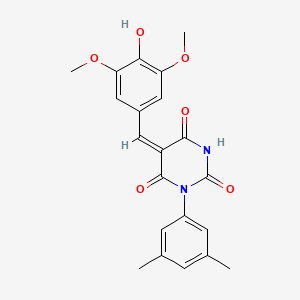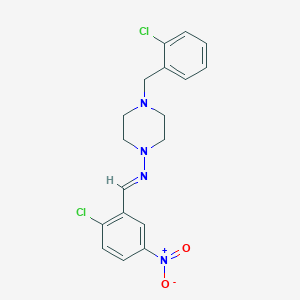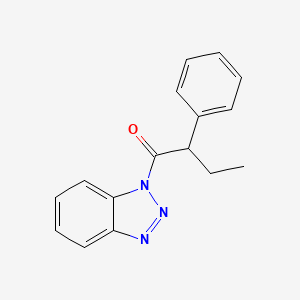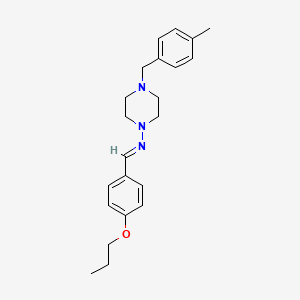![molecular formula C14H18ClN5 B3910775 N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B3910775.png)
N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Übersicht
Beschreibung
N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, also known as CTX-0294885, is a novel small molecule that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
Wirkmechanismus
The exact mechanism of action of N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine is not fully understood. However, it has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has shown neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine is its ability to inhibit the activity of DHODH, which is a promising target for therapeutic intervention in various diseases. However, one limitation of N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine. One potential direction is to further explore its potential therapeutic effects in cancer and inflammation. Another potential direction is to investigate its neuroprotective effects in other neurological disorders, such as Alzheimer's disease. In addition, future studies could focus on improving the solubility of N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine to make it more suitable for in vivo administration.
In conclusion, N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine is a novel small molecule that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. Its ability to inhibit the activity of DHODH makes it a promising target for therapeutic intervention. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. Preclinical studies have shown that N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has shown neuroprotective effects in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
4-N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5/c15-10-4-6-11(7-5-10)17-13-18-12(16)19-14(20-13)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H4,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAARVULYILDNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(NC(=N2)NC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({3-[({2-[methyl(methylsulfonyl)amino]ethyl}amino)carbonyl]phenyl}amino)acetic acid](/img/structure/B3910696.png)
![4-(4-chlorobenzyl)-N-[3-(2-furyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B3910704.png)

![N-[(1-acetylpiperidin-4-yl)methyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B3910711.png)
![1-(3,5-dimethylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3910712.png)
![1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3910729.png)
![N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]butanamide](/img/structure/B3910730.png)

![6-bromo-4-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3910741.png)
![N~1~-[1-(4-methoxyphenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3910751.png)


![2-({[2-(methylamino)-5-nitrophenyl]amino}methylene)-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B3910763.png)
